molecular formula C11H12ClNO3 B3433627 2-acetamido-3-(3-chlorophenyl)propanoic acid CAS No. 444726-89-0

2-acetamido-3-(3-chlorophenyl)propanoic acid

Cat. No.: B3433627
CAS No.: 444726-89-0
M. Wt: 241.67 g/mol
InChI Key: HASYVZNBHCVMEA-UHFFFAOYSA-N
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Description

2-Acetamido-3-(3-chlorophenyl)propanoic acid (CAS 197087-51-7) is a chiral aromatic amino acid derivative of significant interest in scientific research and development. Its molecular formula is C₁₁H₁₂ClNO₃, with a molecular weight of 241.67 g/mol . The compound features a 3-chlorophenyl moiety, a substitution pattern known to be beneficial in enhancing biological activity and optimizing physicochemical properties in drug candidates . This structure makes it a valuable chiral building block for the synthesis of more complex molecules, particularly in pharmaceutical chemistry. The primary application of this compound is as a sophisticated intermediate in medicinal chemistry. It is used in the design and synthesis of novel compounds for antimicrobial screening, as the 3-chlorophenyl moiety is a recognized pharmacophore in active agents . Researchers utilize this amino acid derivative to introduce a specific stereochemistry and a chlorinated aromatic system into target molecules, which can be critical for interaction with biological targets. While the specific mechanism of action for this base compound is dependent on the final molecular context, its structure allows it to participate in key interactions such as hydrogen bonding via the acetamido and carboxylic acid groups, and hydrophobic interactions via the chlorophenyl ring . It is related to a class of arylpropanoic acid derivatives, which are often explored for their potential biological activities. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-(3-chlorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASYVZNBHCVMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444726-89-0
Record name N-Acetyl-3-chlorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=444726-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Stereoselective Synthetic Methodologies for 2 Acetamido 3 3 Chlorophenyl Propanoic Acid

Retrosynthetic Analysis of the 2-acetamido-3-(3-chlorophenyl)propanoic acid Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. mdpi.com For this compound, the primary focus is on the stereoselective formation of the C-C bond and the introduction of the chiral center at the alpha-carbon.

Disconnection Strategies for Enantioselective Carbon-Carbon Bond Formation

A key retrosynthetic disconnection involves breaking the C2-C3 bond, which leads to a chiral glycine (B1666218) equivalent and a 3-chlorobenzyl electrophile. This approach highlights the importance of developing enantioselective methods for carbon-carbon bond formation. One strategy involves the use of a chiral nucleophilic glycine enolate equivalent that can react with 3-chlorobenzyl bromide. Another approach is the electrophilic amination of a chiral enolate derived from 3-(3-chlorophenyl)propanoic acid.

A second major disconnection strategy targets the C-N bond, suggesting the amination of a chiral 3-(3-chlorophenyl)propanoic acid derivative. This can be achieved through methods such as the Strecker synthesis or the use of chiral aminating agents.

Approaches for Stereocontrol at the Alpha-Carbon Center

Achieving stereocontrol at the alpha-carbon is paramount. This can be accomplished through several strategies:

Substrate Control: Utilizing a chiral starting material that directs the stereochemical outcome of subsequent reactions.

Auxiliary Control: Temporarily attaching a chiral auxiliary to the substrate to guide the stereoselective transformation. wikipedia.org

Catalyst Control: Employing a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other.

Asymmetric Synthesis Approaches

Several asymmetric synthetic methods have been developed to produce enantiomerically enriched this compound.

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are reusable chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction. wikipedia.org For the synthesis of the target molecule, a common approach involves the alkylation of a chiral glycine enolate equivalent derived from an oxazolidinone auxiliary, such as Evans' auxiliary. The bulky auxiliary blocks one face of the enolate, leading to the preferential addition of the 3-chlorobenzyl group from the less hindered face. Subsequent removal of the auxiliary yields the desired enantiomer of the amino acid.

Step Description Key Reagents Stereochemical Outcome
1Acylation of Chiral AuxiliaryChiral oxazolidinone, Acyl chlorideFormation of N-acyloxazolidinone
2Enolate FormationLithium diisopropylamide (LDA)Generation of a planar enolate
3Diastereoselective Alkylation3-chlorobenzyl bromideFace-selective alkylation
4Auxiliary CleavageLithium hydroxideRelease of the chiral carboxylic acid

Organocatalytic Enantioselective Reactions for Propanoic Acid Derivatives

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral amine catalysts, such as those derived from proline, can be used to catalyze the enantioselective Michael addition of aldehydes or ketones to nitroalkenes, which can then be converted to the desired amino acid. For instance, the conjugate addition of a suitable pronucleophile to a 3-(3-chlorophenyl) substituted α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst, can establish the stereocenter. Subsequent functional group manipulations would then lead to the final product.

Metal-Catalyzed Asymmetric Hydrogenation and Coupling Reactions

Transition metal catalysis offers highly efficient and selective methods for the synthesis of chiral compounds.

Asymmetric Hydrogenation: A prevalent strategy involves the asymmetric hydrogenation of a prochiral dehydroamino acid precursor, such as (Z)-2-acetamido-3-(3-chlorophenyl)acrylic acid. Chiral phosphine (B1218219) ligands, such as DuPhos or BINAP, in complex with rhodium or ruthenium, can effectively catalyze this transformation with high enantioselectivity. nih.govnih.gov The choice of ligand and metal is crucial for achieving high levels of stereocontrol.

Catalyst System Ligand Type Typical Enantiomeric Excess (ee)
[Rh(COD)(DuPhos)]BF4Chiral bisphosphine>95%
[Ru(BINAP)Cl2]Chiral bisphosphine>90%
Ir-P^N complexesPhosphine-oxazolineHigh to full conversion with high ee rsc.org

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, can be employed to construct the carbon skeleton. researchgate.netmdpi.com For example, a chiral building block containing the amino acid backbone could be coupled with a 3-chlorophenylboronic acid derivative in a Suzuki coupling. researchgate.netmdpi.comrsc.orgrsc.org The stereocenter would need to be installed prior to or after the coupling step, depending on the specific synthetic route.

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic routes offer a powerful strategy for accessing enantiomerically pure this compound by leveraging the high selectivity of enzymes. These methods can be applied either through kinetic resolution of a racemic mixture or by direct asymmetric synthesis from a prochiral precursor.

One prominent biocatalytic approach involves the use of amino acid dehydrogenases or transaminases. polimi.it In a parallel synthesis for a structurally related fluorinated D-phenylalanine derivative, a ketoacid precursor, 2-oxo-3-(2,4,5-trifluorophenyl)propanoic acid, was successfully converted to the corresponding D-amino acid. polimi.it This transformation was achieved using either an evolved D-amino acid dehydrogenase (DAADH) or an engineered D-amino acid transaminase (DAAT). polimi.it A similar strategy could be employed for this compound, starting from the corresponding precursor, 2-oxo-3-(3-chlorophenyl)propanoic acid. The enzymatic reaction facilitates the stereoselective introduction of the amino group, directly yielding the desired enantiomer.

Another widely used chemoenzymatic method is the enzymatic kinetic resolution of a racemic mixture of the N-acetylated amino acid or its ester derivative. Lipases are commonly employed for this purpose due to their stereoselectivity in hydrolysis or transesterification reactions. For instance, a racemic ester of this compound could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the carboxylic acid, leaving the other enantiomer (the S-ester) unreacted. The resulting mixture of the acid and ester can then be separated chemically. A similar lipase-catalyzed process involving enantioselective transesterification has been successfully used on a gram scale for the resolution of racemic alcohols, demonstrating the industrial viability of this approach. mdpi.com

Table 1: Potential Biocatalytic Approaches

Enzymatic Method Precursor Enzyme Class Key Transformation Potential Outcome
Asymmetric Reductive Amination 2-oxo-3-(3-chlorophenyl)propanoic acid D-amino acid dehydrogenase (DAADH) Stereoselective conversion of a ketone to an amine. polimi.it Direct synthesis of the D-enantiomer.
Asymmetric Transamination 2-oxo-3-(3-chlorophenyl)propanoic acid D-amino acid transaminase (DAAT) Stereoselective transfer of an amino group from a donor molecule. polimi.it Direct synthesis of the D-enantiomer.
Enzymatic Kinetic Resolution Racemic ester of this compound Lipase Selective hydrolysis of one ester enantiomer. mdpi.com Separation of enantiomers, yielding one as the acid and the other as the unreacted ester.

Diastereoselective Synthetic Routes

Diastereoselective methods are fundamental for controlling the stereochemistry of molecules with multiple chiral centers. While this compound itself has only one stereocenter, diastereoselective strategies are crucial when synthesizing it from chiral precursors or when it is part of a larger, more complex molecule.

Control of Relative Stereochemistry in Carbon-Carbon Bond Forming Reactions

The control of stereochemistry during the formation of the carbon skeleton is a cornerstone of modern organic synthesis. Substrate-controlled diastereoselective reactions, often employing chiral auxiliaries, are a reliable method to achieve this. For the synthesis of the backbone of this compound, a chiral Evans oxazolidinone auxiliary could be utilized. nih.gov

In this approach, the chiral auxiliary is first acylated with propionyl chloride. The resulting imide can be deprotonated to form a chiral enolate. This enolate can then react with 3-chlorobenzyl bromide in a diastereoselective alkylation step. The steric bulk of the chiral auxiliary directs the incoming electrophile (the benzyl (B1604629) group) to one face of the enolate, thereby establishing the desired relative stereochemistry at the α- and β-carbons. Subsequent cleavage of the auxiliary, typically under mild hydrolytic conditions, would yield the chiral carboxylic acid, which can then be converted to the final N-acetylated product. The stereoselectivity of this alkylation reaction is primarily dictated by the structure of the chiral imide oxazolidinone substrate. nih.gov

Sequential Diastereoselective Transformations

Building upon the principles of single-step diastereocontrol, sequential diastereoselective transformations allow for the construction of complex molecules with multiple, well-defined stereocenters. A hypothetical route to a derivative of this compound could involve a sequence of stereocontrolled reactions.

For instance, a synthetic sequence could begin with a diastereoselective aldol (B89426) reaction between a chiral ketone enolate and 3-chlorobenzaldehyde (B42229) to set two adjacent stereocenters. The resulting β-hydroxy ketone could then undergo further transformations. A subsequent diastereoselective reduction of the ketone, followed by functional group manipulations including the introduction of the acetamido group, would yield a product with multiple stereocenters, all established through a series of controlled reactions. Each step's stereochemical outcome is influenced by the stereocenters established in the preceding steps, showcasing the power of sequential diastereoselection.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of chemical compounds is increasingly important for sustainable industrial processes. These principles focus on reducing waste, minimizing energy consumption, and using less hazardous materials. rsc.org

Solvent-Free and Aqueous Media Synthetic Protocols

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Syntheses conducted in aqueous media or under solvent-free conditions are highly desirable. Biocatalytic transformations, as described in section 2.2.4, are often performed in aqueous buffers, representing an inherently greener approach. For example, the ring-opening aminolysis of epoxides with amines has been shown to proceed efficiently in water at room temperature, providing a green route to precursor molecules. mdpi.com

Furthermore, some synthetic steps can be designed to run under solvent-free conditions. For instance, a patent describing the synthesis of a related compound, 3-(3-chlorophenyl)propanoic acid, involves steps such as distillation to remove solvents before proceeding with a high-temperature reaction, minimizing the total solvent volume. google.com The development of solvent-free phase transfer catalysis methods also presents an opportunity to reduce organic solvent use in alkylation reactions. google.com

Atom Economy and Waste Minimization Strategies

Atom economy, a concept introduced by Barry Trost, is a central pillar of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. chemrxiv.org Reactions with high atom economy, such as addition or rearrangement reactions, are preferred as they generate minimal waste.

The synthesis of this compound can be evaluated through the lens of atom economy. A classical approach like the Erlenmeyer-Pschorr synthesis of amino acids proceeds via an azlactone intermediate formed from N-acetylglycine and 3-chlorobenzaldehyde. While effective, this route involves condensation and subsequent hydrolysis/reduction steps that generate significant stoichiometric byproducts, leading to lower atom economy.

In contrast, biocatalytic routes exhibit superior atom economy. The direct reductive amination of the precursor 2-oxo-3-(3-chlorophenyl)propanoic acid, using ammonia (B1221849) and a reducing agent like NADH (regenerated in-situ), incorporates most atoms into the final product, with water being the primary byproduct. This approach aligns well with waste minimization strategies.

Table 2: Comparative Atom Economy of Synthetic Routes

Synthetic Route Key Reactants Desired Product Major Byproducts Theoretical Atom Economy
Erlenmeyer-Pschorr (Azlactone) Synthesis 3-chlorobenzaldehyde, N-acetylglycine, Acetic Anhydride (B1165640), Sodium Acetate This compound Acetic Acid, Water, other salts Low to Moderate
Biocatalytic Reductive Amination 2-oxo-3-(3-chlorophenyl)propanoic acid, Ammonia, NADH This compound Water, NAD+ High

By prioritizing chemoenzymatic and catalytic methods and designing syntheses in aqueous media, the production of this compound can be made significantly more sustainable and efficient.

Sustainable Catalysis in N-Acetyl Amino Acid Synthesis

The synthesis of N-acetyl amino acids, including this compound, is increasingly guided by the principles of green and sustainable chemistry. These principles aim to design chemical processes that minimize environmental impact, reduce waste, and eliminate the use of hazardous substances. mdpi.com Traditional methods for N-acylation often rely on stoichiometric amounts of reactive acylating agents like acyl chlorides, which can be derived from hazardous chemicals and generate significant waste streams. researchgate.netorientjchem.org In contrast, sustainable catalysis focuses on the use of catalytic amounts of substances that are efficient, reusable, and operate under environmentally benign conditions. mdpi.com Key strategies in this area include biocatalysis, the use of heterogeneous catalysts, and the development of catalyst-free or metal-free reaction protocols. researchgate.netresearchgate.net

Biocatalysis, which employs enzymes or whole-cell systems, represents a powerful approach for sustainable N-acetyl amino acid synthesis. acs.org Enzymes operate under mild conditions (temperature and pH), are highly selective, and can be derived from renewable sources. nih.gov A prominent industrial application is the enzymatic resolution of racemic mixtures of N-acetyl-amino acids using aminoacylases. researchgate.net This process stereoselectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the L-amino acid from the unreacted N-acetyl-D-amino acid. To improve the atom economy of this process, N-acetyl amino acid racemases (NAAARs) can be coupled with the system to racemize the undesired D-enantiomer in situ, theoretically enabling a 100% dynamic kinetic resolution of the racemic starting material into the desired L-amino acid. frontiersin.orgfrontiersin.org

Another avenue of sustainable synthesis involves the use of heterogeneous catalysts. These catalysts exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid solution), which allows for easy separation and recycling, thereby reducing waste and cost. mdpi.com A notable example is the synthesis of N-acetylglycine from N-acetylglucosamine (NAG), a renewable feedstock derived from chitin. acs.orgresearchgate.net This transformation can be achieved using a reusable Ruthenium-on-carbon (Ru/C) catalyst. Research has shown the effectiveness of various supported metal catalysts for the oxidation step of N-acetylmonoethanolamine (AMEA) to N-acetylglycine, highlighting the superior performance of Ru/C under relatively mild conditions. acs.org

CatalystConversion (%)AcGly Yield (%)Major Byproducts
Ru/C >9918Acetamide, Formic Acid, Acetic Acid
Pt/C 9811Acetamide, Acetic Acid, Glycolic Acid
Pd/C <1<1-
Au/C <1<1-
Catalyst screening for the oxidation of AMEA to N-acetylglycine (AcGly). Conditions: 1 MPa O₂, 413 K, 1 h in NaHCO₃ aqueous solution. Data sourced from ACS Sustainable Chemistry & Engineering. acs.org

Furthermore, advancements in green chemistry have led to the development of highly efficient N-acylation protocols that minimize or eliminate the need for catalysts altogether. Studies have demonstrated that the N-acylation of various amines and amino alcohols can proceed rapidly and in high yields using acetic anhydride without any catalyst or solvent. orientjchem.org This approach significantly simplifies the reaction setup and work-up procedure, aligning perfectly with the goals of sustainable chemistry by reducing reaction components and potential waste.

SubstrateTime (min)Yield (%)
Aniline295
4-Chloroaniline394
Benzylamine296
Ethanolamine590
1-Aminopropan-2-ol888
Catalyst- and solvent-free N-acylation of various amines and amino alcohols with acetic anhydride at room temperature. Data sourced from Oriental Journal of Chemistry. orientjchem.org

These catalytic and process-optimization strategies—from harnessing the specificity of enzymes to employing recyclable heterogeneous catalysts and developing catalyst-free methods—are central to the modern, sustainable production of N-acetyl amino acids.

Chemical Reactivity and Transformation Studies of 2 Acetamido 3 3 Chlorophenyl Propanoic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 2-acetamido-3-(3-chlorophenyl)propanoic acid, readily undergoing reactions typical of this functional group.

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon of the carboxylic acid is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acids. The general mechanism involves the addition of a nucleophile to the carbonyl group, forming a tetrahedral intermediate, followed by the elimination of a leaving group, in this case, typically water or a related species.

Esterification and Amidation Kinetics and Mechanisms

Amidation: The formation of an amide bond by reacting the carboxylic acid with an amine is another key nucleophilic acyl substitution reaction. The mechanism for the amidation of N-acetyl-L-phenylalanine using the coupling agent TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) has been proposed. nii.ac.jp The process begins with the deprotonation of the carboxylic acid by a base, followed by activation through the formation of an active ester with TBTU. nii.ac.jp This activated intermediate is then attacked by the amine to yield the amide product. nii.ac.jp A critical aspect of this reaction is the potential for racemization of the chiral center, the extent of which can be influenced by the choice of base. nii.ac.jp

Transformations Involving the Acetamido Group

The acetamido group (-NHCOCH₃) also participates in important chemical transformations, primarily involving the N-acetyl functionality.

Hydrolysis and Derivatization of the N-Acetyl Functionality

The N-acetyl group can be hydrolyzed under acidic or basic conditions to yield the free amino group of 3-(3-chlorophenyl)alanine. This deprotection is a crucial step in various synthetic pathways where the amino group needs to be available for subsequent reactions. The N-acetyl group serves as a protecting group for the amine, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified.

Derivatization of the N-acetyl group itself is also possible. For instance, the methyl group of the acetyl moiety could potentially undergo reactions under specific conditions, although this is less common than reactions involving the amide bond. More frequently, the entire acetamido group is replaced or modified.

Role in Peptide Coupling and Amide Bond Formation

N-acetylated amino acids like this compound are fundamental building blocks in peptide synthesis. The N-acetyl group protects the α-amino group, allowing the carboxylic acid to be selectively activated for coupling with the amino group of another amino acid or peptide. This protection prevents self-polymerization and ensures the formation of the desired peptide sequence.

In solid-phase peptide synthesis (SPPS), an N-protected amino acid is attached to a solid support, and the peptide chain is elongated by sequentially adding more N-protected amino acids. After each coupling step, the N-protecting group of the newly added amino acid is removed to allow for the next coupling reaction. The acetamido group, while a simple protecting group, illustrates this fundamental principle in peptide chemistry. Various coupling reagents, such as carbodiimides (e.g., DCC, DIC) and phosphonium (B103445) or aminium salts (e.g., BOP, HBTU, HATU), are employed to facilitate the formation of the amide (peptide) bond. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

The 3-chlorophenyl ring provides a platform for aromatic substitution reactions, with the existing substituents—the chlorine atom and the acetamidopropanoic acid group—directing the position of incoming electrophiles or nucleophiles.

Electrophilic Aromatic Substitution: The acetamidopropanoic acid group, specifically the alkyl chain attached to the benzene (B151609) ring, is an ortho-, para-directing and activating group for electrophilic aromatic substitution (EAS). masterorganicchemistry.com Conversely, the chlorine atom is an ortho-, para-directing but deactivating group. masterorganicchemistry.com Therefore, incoming electrophiles will be directed to the positions ortho and para to these substituents. The primary positions for electrophilic attack on the 3-chlorophenyl ring would be positions 2, 4, and 6. The relative reactivity of these positions will be influenced by the combined electronic and steric effects of both substituents.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring is generally challenging due to the high electron density of the aromatic system. libretexts.org However, SNAr can occur if the ring is activated by strongly electron-withdrawing groups, typically positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.org The acetamidopropanoic acid group is not a strong electron-withdrawing group in the context required to facilitate SNAr. Therefore, direct nucleophilic displacement of the chlorine atom would likely require harsh reaction conditions or the presence of a catalyst. If SNAr were to occur, it would proceed through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Regioselectivity and Mechanistic Aspects of Electrophilic Aromatic Reactions

The general mechanism for electrophilic aromatic substitution involves a two-step process:

Attack of the electrophile: The aromatic ring acts as a nucleophile and attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comyoutube.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The regioselectivity of the reaction is determined by the stability of the carbocation intermediate formed during the attack of the electrophile at the ortho, meta, or para positions relative to the existing substituents. libretexts.orgvanderbilt.edu Electron-donating groups stabilize the arenium ion, particularly when the positive charge is on the carbon atom bearing the substituent, thus favoring ortho and para substitution. organicchemistrytutor.comyoutube.com Conversely, electron-withdrawing groups destabilize the intermediate, making the ring less reactive and directing incoming electrophiles to the meta position. wikipedia.org

In the case of this compound, the directing effects of the chloro and the acetamido-propanoic acid groups will determine the position of substitution. The chlorine atom directs ortho and para to its position (positions 2, 4, and 6). The acetamido group directs ortho and para to the point of attachment of the side chain (positions 2 and 4 relative to the side chain). The interplay of these directing effects, along with steric hindrance, will ultimately control the regiochemical outcome of electrophilic aromatic substitution reactions. Computational methods, such as the RegioSQM method, can be used to predict the regioselectivity of such reactions by calculating the free energies of the protonated intermediates. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Halide Site

The aryl chloride in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions have broad applications in the synthesis of pharmaceuticals and other complex organic molecules. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com The choice of ligand for the palladium catalyst is crucial for achieving high yields and turnover numbers, especially with less reactive aryl chlorides. organic-chemistry.org

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgmdpi.com The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org The stereoselectivity of the Heck reaction often favors the formation of the trans isomer. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgtcichemicals.com This method is widely used for the synthesis of aryl amines. snnu.edu.cn The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. rsc.org

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl chloride to form a palladium(II) intermediate.

Transmetalation (for Suzuki) or Migratory Insertion (for Heck): In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center. In the Heck reaction, the alkene inserts into the palladium-carbon bond. For Buchwald-Hartwig amination, coordination of the amine is followed by deprotonation to form a palladium-amido complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

The table below summarizes typical conditions for these reactions, though specific conditions can vary widely depending on the substrates and desired product.

ReactionCoupling PartnerCatalyst/Ligand SystemBaseSolvent
Suzuki-Miyaura Boronic acid/esterPd(OAc)₂, P(t-Bu)₃K₂CO₃, Cs₂CO₃Toluene, Dioxane
Heck AlkenePd(OAc)₂, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile (B52724)
Buchwald-Hartwig AminePd₂(dba)₃, BrettPhos/RuPhosNaOt-Bu, K₃PO₄Toluene, Dioxane

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of the chiral center at the alpha-carbon of the propanoic acid moiety is a critical consideration during chemical transformations of this compound.

Conditions Influencing Racemization of the Chiral Center

The chiral center in α-amino acids and their derivatives is susceptible to racemization, particularly under conditions that facilitate the formation of a planar enol or enolate intermediate. stackexchange.comaklectures.comlibretexts.org The presence of a hydrogen atom on the α-carbon and an adjacent carbonyl group makes this position prone to deprotonation, leading to a loss of stereochemical information. youtube.com

Factors that can influence the racemization of the chiral center in this compound include:

Base: The presence of a base can facilitate the deprotonation of the α-hydrogen, leading to the formation of a planar enolate intermediate. Subsequent protonation can occur from either face, resulting in a racemic mixture. aklectures.com

Acid: Acid-catalyzed enolization can also lead to racemization through the formation of a planar enol intermediate. youtube.com

Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for enolization or enolate formation, thus increasing the rate of racemization.

Solvent: The polarity of the solvent can influence the rate of racemization by stabilizing the charged intermediates involved in the process. rsc.org

For N-acyl amino acids, racemization can also occur through the formation of an oxazolone (B7731731) (or azlactone) intermediate, especially during peptide coupling reactions where the carboxylic acid is activated. researchgate.net

Control of Stereochemical Integrity During Transformations

Maintaining the stereochemical integrity of this compound during chemical reactions is crucial, especially in the context of pharmaceutical applications where one enantiomer may have the desired biological activity. rsc.org

Several strategies can be employed to control and maintain stereochemical integrity:

Mild Reaction Conditions: Using mild bases and lower reaction temperatures can help to minimize the rate of epimerization. dntb.gov.ua

Choice of Reagents: In peptide synthesis, the use of coupling reagents known to suppress racemization, such as those that minimize the formation of oxazolone intermediates, is important. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or cupric (II) salts have been shown to reduce epimerization. nih.govpeptide.com

Protecting Groups: The nature of the N-acyl group can influence the rate of racemization. Electron-withdrawing groups on the acyl moiety can sometimes increase the acidity of the α-proton, making the compound more susceptible to racemization.

Biocatalysis: Enzymatic transformations can offer high stereoselectivity and operate under mild conditions, thus preserving the stereochemical integrity of the chiral center. Chemoenzymatic approaches, combining biocatalysis with chemical reactions like the Buchwald-Hartwig amination, have been developed to synthesize chiral N-arylamines with excellent enantiopurity. nih.gov

Careful Control of pH: Maintaining the reaction mixture at an appropriate pH can help to avoid strongly acidic or basic conditions that promote racemization.

By carefully selecting reaction conditions and reagents, it is possible to perform chemical transformations on this compound while preserving the stereochemistry of the chiral center.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Solid-State Structure Determination

In the solid state, molecules of N-acetyl-L-phenylalanine, and presumably its 3-chloro derivative, are organized in a well-defined three-dimensional lattice. The crystal packing is primarily governed by a network of intermolecular hydrogen bonds. The carboxylic acid group is a key participant in these interactions, with the hydroxyl hydrogen acting as a donor and the carbonyl oxygen acting as an acceptor. Similarly, the amide group contributes to the hydrogen-bonding network, with the N-H group serving as a donor and the carbonyl oxygen as an acceptor.

Table 1: Representative Crystallographic Data for N-acetyl-L-phenylalanine

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 17.3723
b (Å) 9.1481
c (Å) 15.5841
β (°) 104.538
Volume (ų) 2397.38
Z 4

Note: Data for N-acetyl-L-phenylalanine is presented as a proxy for 2-acetamido-3-(3-chlorophenyl)propanoic acid. researchgate.net

The conformation of N-acetyl-L-phenylalanine in its crystalline state is relatively rigid. researchgate.net The torsional angles of the backbone and the side chain are fixed in a low-energy conformation that is stabilized by the crystal lattice forces and the aforementioned intermolecular interactions. The planarity of the amide bond is a characteristic feature, and the orientation of the phenyl ring relative to the rest of the molecule is well-defined. For the 3-chloro derivative, the fundamental conformational preferences of the backbone are expected to be similar, though minor adjustments in torsional angles may occur to accommodate the chloro substituent and optimize packing efficiency.

Advanced NMR Spectroscopy for Solution-Phase Conformation

In solution, this compound is expected to exhibit greater conformational flexibility compared to its solid state. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing its structure and dynamics in solution.

Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. nih.govfoodb.canp-mrd.org An HSQC spectrum correlates the chemical shifts of directly bonded protons and carbons, allowing for precise stereochemical assignments. For this compound, this technique would enable the clear identification of the α-carbon and its attached proton, as well as the β-carbons and their associated protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Core Structure of this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
α-CH ~4.4 ~53.5
β-CH₂ ~2.8-3.1 ~36.8
Acetyl CH₃ ~1.8 ~22.3
Carboxyl COOH >10 ~173.2
Amide NH ~8.2 -
Amide CO - ~169.2
Aromatic CH ~7.2-7.4 ~126-135

Note: Values are estimations based on N-acetyl-L-phenylalanine and are subject to solvent effects and the influence of the chloro substituent. unifr.ch

While specific dynamic NMR (DNMR) studies on this compound are not documented, this technique would be instrumental in probing its conformational dynamics. Processes such as the rotation around the Cα-Cβ bond, which alters the orientation of the 3-chlorophenyl group, and restricted rotation around the amide C-N bond, could be investigated. By analyzing changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers associated with these conformational interchanges and to characterize the different conformers present at equilibrium.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. researchgate.netnih.gov

The IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to its constituent functional groups. The carboxylic acid O-H stretch would appear as a broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and amide groups would give rise to strong IR absorptions around 1700 cm⁻¹ and 1650 cm⁻¹, respectively. The N-H stretching of the amide would be observed around 3300 cm⁻¹.

The aromatic ring would exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. A comparative analysis of the IR and Raman spectra can provide complementary information, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to aid in the assignment of vibrational modes. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Carboxylic Acid C=O stretch ~1700
Amide N-H stretch ~3300
Amide C=O stretch (Amide I) ~1650
Amide N-H bend (Amide II) ~1550
Aromatic Ring C-H stretch >3000
Aromatic Ring C=C stretch 1450-1600
Alkyl C-H stretch 2850-2960

Note: These are general ranges and the exact positions of the bands for this compound may vary.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical characterization of chiral molecules such as this compound. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light, providing critical information on the enantiomeric purity and the absolute spatial arrangement of atoms (absolute configuration) of a sample. While specific experimental chiroptical data for this compound is not extensively detailed in publicly accessible literature, the principles of its analysis can be thoroughly described based on studies of structurally similar N-acetylated amino acids.

Principles of Enantiomeric Excess (ee) Determination

Circular dichroism spectroscopy measures the difference in absorption between left- and right-circularly polarized light (ΔA) as a function of wavelength. For a chiral molecule, a CD spectrum consists of positive or negative peaks, known as Cotton effects, in the region of its chromophoric absorptions. Enantiomers, being non-superimposable mirror images, produce CD spectra that are exact mirror images of each other. For instance, if the (S)-enantiomer of this compound exhibits a positive Cotton effect at a specific wavelength, the (R)-enantiomer will show a negative Cotton effect of the same magnitude at that same wavelength.

A sample containing only one enantiomer (enantiopure, 100% ee) will display the maximum CD signal intensity. A racemic mixture (a 50:50 mixture of both enantiomers, 0% ee) is chiroptically silent as the equal and opposite signals from each enantiomer cancel each other out. For a non-racemic mixture, the magnitude of the CD signal is directly proportional to the enantiomeric excess. By measuring the CD signal of an unknown sample and comparing it to the signal of a pure enantiomer standard, the enantiomeric excess can be precisely calculated using the following relationship:

ee (%) = ([θ]sample / [θ]max) × 100

where [θ]sample is the molar ellipticity of the sample and [θ]max is the maximum molar ellipticity of the pure enantiomer. This linear relationship allows for the creation of calibration curves to rapidly determine the enantiomeric composition of samples. nih.gov

Principles of Absolute Configuration Determination

The absolute configuration of a chiral center can often be determined by comparing its experimental CD or ORD spectrum with that of a known standard or by applying empirical rules (e.g., the Octant Rule for ketones) and theoretical calculations.

Circular Dichroism (CD): The sign of the Cotton effect associated with a specific electronic transition can be correlated to the absolute configuration. For N-acetylated amino acids, the n → π* transition of the amide chromophore around 210-230 nm is particularly sensitive to the stereochemistry at the α-carbon. By comparing the experimentally observed sign of this Cotton effect for this compound with the known spectra of other N-acetyl-L-amino acids (which typically show a positive Cotton effect), one could tentatively assign the absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. An ORD spectrum displays a characteristic curve, and the regions of rapid change that intersect the zero-rotation axis correspond to the wavelengths of the CD bands. The shape of this curve, particularly the sign of the first extremum of the Cotton effect, is related to the absolute configuration. Similar to CD, comparing the experimental ORD curve to that of a reference compound with a known configuration allows for stereochemical assignment. uark.eduresearchgate.net

Expected Spectroscopic Features and Illustrative Data

For this compound, the key chromophores expected to give rise to CD signals are the acetamido group and the 3-chlorophenyl group. The amide group typically displays a strong negative band around 200 nm and a weaker band between 210 and 240 nm corresponding to π → π* and n → π* transitions, respectively. The chlorophenyl group will exhibit transitions in the aromatic region (typically 250-280 nm).

While actual experimental data is not available, the following tables are presented as an illustration of how chiroptical data for the enantiomers of this compound would be documented.

Table 1: Illustrative Circular Dichroism Data This table presents hypothetical data for educational purposes to demonstrate the expected format and nature of CD spectral results.

Enantiomer Wavelength (λmax, nm) Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) Associated Transition
(S)-enantiomer ~215 +5000 n → π* (amide)
~265 +300 ¹Lb (aromatic)
(R)-enantiomer ~215 -5000 n → π* (amide)

Table 2: Illustrative Optical Rotatory Dispersion Data This table presents hypothetical data to illustrate a typical ORD spectrum's key features.

Enantiomer Feature Wavelength (nm) Specific Rotation [α] (degrees)
(S)-enantiomer Peak ~225 +6000
Trough ~205 -8000
Zero Crossover ~215 0
(R)-enantiomer Trough ~225 -6000
Peak ~205 +8000

Definitive assignment of the absolute configuration and the precise quantitative analysis of enantiomeric excess for this compound would necessitate experimental measurement and potentially be supported by quantum chemical calculations to correlate the observed spectra with the molecular structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in probing the electronic landscape of 2-acetamido-3-(3-chlorophenyl)propanoic acid. These methods provide a detailed picture of the electron distribution and its implications for the molecule's reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate study of reaction mechanisms. For this compound, DFT calculations can be employed to map out the potential energy surfaces of various chemical transformations. By locating the transition states and intermediates, it is possible to elucidate the most favorable reaction pathways. For instance, in the synthesis or degradation of this compound, DFT can predict the activation energies, providing a deeper understanding of the reaction kinetics.

These calculations involve the systematic exploration of the molecule's geometry to identify the lowest energy paths connecting reactants and products. The transition state, being a first-order saddle point on the potential energy surface, is of particular interest as it represents the kinetic bottleneck of a reaction.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction involving this compound

Reaction Pathway Transition State Geometry Activation Energy (kcal/mol)
Amide Hydrolysis Tetrahedral Intermediate 25.4
Decarboxylation Concerted Mechanism 45.2

Note: The data in this table is hypothetical and for illustrative purposes.

DFT and other quantum chemical methods are also highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of this compound. researchgate.net Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated with good accuracy, allowing for the assignment of experimental spectral bands to specific molecular motions. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be computed to assist in structure elucidation. Electronic transitions, which are observed in UV-Vis spectroscopy, can also be predicted, providing information about the molecule's electronic structure.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Value
IR Spectroscopy C=O stretch (amide) 1685 cm⁻¹
IR Spectroscopy C=O stretch (acid) 1730 cm⁻¹
¹H NMR α-proton chemical shift 4.5 ppm

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov By simulating the atomic motions over time, MD can reveal the accessible conformations and the transitions between them. nih.gov This information is critical for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors. The resulting trajectory can be analyzed to identify dominant conformational states and to calculate thermodynamic properties such as free energies of folding or binding. nih.gov

Enantioselective Recognition Mechanisms from a Theoretical Perspective

For chiral molecules such as this compound, understanding the mechanisms of enantioselective recognition is of great importance. Computational methods can be used to model the interaction of the individual enantiomers with a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography. By calculating the interaction energies and analyzing the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces), it is possible to explain the basis of chiral discrimination and predict which enantiomer will bind more strongly.

Structure-Activity Relationship (SAR) Modeling for Chemical Library Design

Structure-Activity Relationship (SAR) modeling is a key component of modern drug discovery and materials science. collaborativedrug.comnih.gov By establishing a correlation between the structural features of a series of compounds and their biological activity or other properties, SAR models can guide the design of new molecules with improved characteristics. collaborativedrug.comnih.gov For this compound, a library of derivatives could be designed by systematically modifying different parts of the molecule (e.g., the chloro-phenyl ring, the acetamido group).

Quantitative Structure-Activity Relationship (QSAR) models can then be developed using computational descriptors to predict the activity of these new compounds. mdpi.commdpi.com This in silico screening approach can significantly accelerate the discovery process by prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Table 3: Key Molecular Descriptors for QSAR Modeling

Descriptor Definition Potential Impact
LogP Octanol-water partition coefficient Lipophilicity and membrane permeability
Molecular Weight Mass of the molecule Size and steric constraints
Polar Surface Area Surface area of polar atoms Hydrogen bonding capacity and solubility

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental in modern organic synthesis, particularly for the construction of enantiomerically pure pharmaceuticals and other bioactive molecules. nih.gov Amino acids and their derivatives are a prime source of chirality. acs.orgmdpi.comunimelb.edu.au The presence of a chlorine atom on the phenyl ring of 2-acetamido-3-(3-chlorophenyl)propanoic acid introduces specific steric and electronic properties that can be exploited in the synthesis of complex molecular architectures.

The N-acetylated amino acid structure of this compound provides multiple reactive sites for elaboration into more complex molecules. The carboxylic acid can be converted to a variety of functional groups, such as esters, amides, and alcohols, which can then undergo further reactions. The acetamido group can be hydrolyzed to reveal the primary amine, allowing for a different set of chemical transformations.

The 3-chlorophenyl group can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form new carbon-carbon bonds. mdpi.com This enables the linkage of the amino acid scaffold to other aromatic or aliphatic moieties, leading to the synthesis of a wide array of structurally diverse compounds. For instance, the derivatization of related amino acid hydrazides has been shown to lead to the formation of various heterocyclic compounds. uobabylon.edu.iqmdpi.comrdd.edu.iqekb.eg

Table 1: Potential Synthetic Transformations of this compound

Functional Group Reaction Type Potential Products
Carboxylic Acid Esterification Methyl, ethyl, or benzyl (B1604629) esters
Amide Coupling Amides with various amines
Reduction Primary alcohol
3-Chlorophenyl Suzuki Coupling Biaryl compounds
Sonogashira Coupling Alkynylated aromatic compounds
Heck Coupling Alkenylated aromatic compounds

The incorporation of unnatural amino acids into peptide sequences is a common strategy for the development of peptidomimetics with enhanced stability, receptor affinity, and bioavailability. masterorganicchemistry.com Halogenated phenylalanine derivatives are of particular interest in this regard. nih.gov The chlorine atom in this compound can introduce conformational constraints and new binding interactions within a peptide chain. The N-acetyl group can serve as a mimic of a peptide bond or as a capping group at the N-terminus of a peptide.

The ribosomal incorporation of N-acetylated amino acids has been demonstrated for the creation of peptide libraries with unique structural features. researchgate.netrsc.org While not specifically documented for this compound, this technique could potentially be applied to integrate this amino acid into oligomer scaffolds, leading to novel peptide architectures. nih.gov

Development of Novel Catalysts and Ligands Utilizing the this compound Framework

Amino acids and their derivatives are widely used as chiral ligands in asymmetric catalysis. mdpi.combohrium.commdpi.com The combination of a chiral center, an amino group, and a carboxylic acid group allows for the formation of stable chelate complexes with a variety of transition metals. wikipedia.org These metal complexes can then act as catalysts for a range of enantioselective transformations. mdpi.comacs.org

The N-acetamido group in this compound can influence the coordination geometry and electronic properties of the resulting metal complexes. The 3-chlorophenyl substituent can also play a role in the catalytic activity and selectivity through steric and electronic effects. While the development of catalysts specifically from this compound is not reported, the general principles of using functionalized amino acids as ligands are well-established. rdd.edu.iqrsc.orgresearchgate.netjofamericanscience.org

Table 2: Potential Metal Complexes and Catalytic Applications

Metal Potential Ligand Coordination Potential Catalytic Application
Palladium(II) N,O-bidentate Asymmetric C-H activation
Rhodium(I) N,O-bidentate Asymmetric hydrogenation
Copper(II) N,O-bidentate Asymmetric Michael additions

Applications in Supramolecular Chemistry and Crystal Engineering

The self-assembly of molecules into well-defined supramolecular structures is a key area of materials science. Aromatic amino acids are known to form a variety of nanostructures through non-covalent interactions such as hydrogen bonding and π-π stacking. acs.orguark.eduresearchgate.net The presence of a halogen atom on the aromatic ring can significantly influence these interactions.

Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic center, can play a crucial role in directing the crystal packing of molecules. rsc.orgnih.govmdpi.com In the case of this compound, the chlorine atom could participate in halogen bonding, leading to unique supramolecular architectures. The interplay of hydrogen bonding from the carboxylic acid and acetamido groups, π-π stacking of the phenyl rings, and potential halogen bonding could be harnessed for the rational design of crystalline materials with specific properties. The study of how amino acids organize into layered supramolecular structures provides a basis for understanding these potential interactions. nih.gov

Chemical Probe Development for Mechanistic Studies (Excluding biological activity/therapeutic use)

The study of reaction mechanisms often relies on the use of molecular probes that can provide insights into the transition states and intermediates of a chemical transformation. Halogenated compounds can serve as useful probes due to the unique spectroscopic signatures of halogen atoms (e.g., in NMR or mass spectrometry) and their ability to influence reaction kinetics and pathways. mdpi.comnih.gov

While there is no specific literature on the use of this compound as a chemical probe for non-biological mechanistic studies, its structure suggests potential in this area. For example, it could be used to study the mechanism of enzymatic or catalytic reactions where the chlorine atom could act as a label or a steric/electronic perturbant to probe the active site. The effects of halogenated phenylalanine analogs on protein synthesis and amino acid uptake have been investigated, suggesting their utility in probing cellular metabolic pathways. nih.govportlandpress.com However, the focus here remains on non-biological applications, such as understanding the mechanisms of synthetic organic reactions. A novel fluorescent amino acid sensor has been developed to study cellular amino acid levels, highlighting the potential for modified amino acids to act as chemical probes. nih.gov

Advanced Analytical Methodologies for Research Purity and Enantiomeric Purity

Chiral Chromatographic Techniques (HPLC, GC, SFC) for Enantiomer Separation

Chiral chromatography is the cornerstone for separating the enantiomers of 2-acetamido-3-(3-chlorophenyl)propanoic acid. The principle lies in the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP), leading to different retention times. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the primary modes utilized.

High-Performance Liquid Chromatography (HPLC): This is the most prevalent technique for chiral separations due to its versatility. For an acidic compound like this compound, both normal-phase and reversed-phase HPLC can be effective. Polysaccharide-based CSPs are widely recognized for their broad chiral recognition capabilities.

Gas Chromatography (GC): GC is a high-resolution technique, but its application to a non-volatile compound like an N-acetylated amino acid requires derivatization to increase volatility and thermal stability. Esterification of the carboxylic acid group is a common strategy.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC, often providing faster and more efficient separations. It uses supercritical CO2 as the primary mobile phase, which reduces organic solvent consumption. The technique is particularly well-suited for both analytical and preparative-scale chiral separations.

The success of a chiral separation hinges on the careful selection and optimization of the CSP and the mobile phase.

Chiral Stationary Phases (CSPs): The choice of CSP is critical. For this compound, polysaccharide-derived CSPs, such as those based on cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, would be a primary choice due to their proven efficacy with a wide range of racemates. The interaction mechanisms involve hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

Interactive Table: Comparison of Common Chiral Stationary Phases for Acidic Analytes

CSP Type Common Trade Names Separation Principle Suitability for this compound
Polysaccharide-based Chiralpak®, Chiralcel® Hydrogen bonding, dipole-dipole, steric hindrance High, widely applicable for N-acetylated amino acids.
Pirkle-type (Brush-type) Whelk-O®, ULMO® π-π interactions, hydrogen bonding, dipole stacking Moderate, effective for compounds with aromatic rings.
Macrocyclic Glycopeptides Astec CHIROBIOTIC® Inclusion, hydrogen bonding, ionic interactions Good, particularly effective in reversed-phase mode.

Mobile Phases: The mobile phase composition significantly influences retention and enantioselectivity.

In Normal-Phase (NP) HPLC , typical mobile phases consist of an alkane (like n-hexane) with an alcohol modifier (like isopropanol (B130326) or ethanol).

In Reversed-Phase (RP) HPLC , aqueous buffers mixed with acetonitrile (B52724) or methanol (B129727) are used. For an acidic analyte, adding an acidic modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, which leads to better peak shape and retention.

In SFC , the mobile phase is typically composed of supercritical CO2 and an organic modifier, often an alcohol. Additives may also be used to improve peak shape and resolution.

Once a separation method is developed, it must be validated to ensure its reliability for quantitative analysis. Validation is performed according to guidelines such as those from the International Council for Harmonisation (ICH).

Key Validation Parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer and any impurities.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for quantifying the minor enantiomer as an impurity.

Interactive Table: Typical Method Validation Acceptance Criteria

Parameter Acceptance Criterion Purpose
Linearity (Coefficient of Determination) R² ≥ 0.999 Confirms proportional response to concentration.
Accuracy (% Recovery) 98.0% - 102.0% Ensures the measured value is close to the actual value.
Precision (Relative Standard Deviation) RSD ≤ 2.0% Guarantees the repeatability and reproducibility of the method.

Mass Spectrometry (MS) Techniques for Molecular Characterization in Complex Mixtures

Mass spectrometry is a powerful tool for confirming the molecular weight and structure of this compound. When coupled with a chromatographic inlet (like LC-MS or GC-MS), it can identify and characterize the analyte even in complex matrices without the need for pure standards. Electrospray ionization (ESI) is a common technique for LC-MS analysis of such compounds, typically operating in negative ion mode to deprotonate the carboxylic acid. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, allowing for the determination of the elemental formula.

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary electrophoresis is another high-efficiency technique for chiral separations. The separation is based on the differential migration of enantiomers in an electric field within a narrow capillary. To achieve chiral recognition, a chiral selector is added to the background electrolyte. Cyclodextrins are the most commonly used chiral selectors in CE. They form transient diastereomeric inclusion complexes with the analyte enantiomers, which then migrate at different velocities. For this compound, its anionic nature at neutral pH makes it an excellent candidate for CE analysis.

Integration of Hyphenated Techniques for Comprehensive Analysis

The most comprehensive analytical data is obtained by hyphenating separation techniques with powerful detectors.

LC-MS/MS: Coupling liquid chromatography with tandem mass spectrometry provides high selectivity and sensitivity. It allows for the simultaneous separation of enantiomers and their unequivocal identification and quantification, even at trace levels. This is particularly useful for bioanalytical studies.

SFC-MS: The combination of Supercritical Fluid Chromatography with Mass Spectrometry is increasingly popular. It merges the high-speed separation of SFC with the sensitive and selective detection of MS, offering a robust platform for high-throughput chiral analysis.

These integrated techniques are essential for a complete and reliable assessment of the purity and enantiomeric composition of this compound, ensuring the quality and integrity of research findings.

Future Research Directions and Unexplored Avenues

Discovery of Novel Synthetic Routes to 2-acetamido-3-(3-chlorophenyl)propanoic acid and its Analogues

The pursuit of more efficient, sustainable, and versatile methods for synthesizing this compound and its analogues is a paramount objective. Current synthetic strategies often rely on classical methods such as the Schotten-Baumann reaction, which, while effective, can generate significant waste. researchgate.net Future research should focus on developing greener and more atom-economical alternatives.

Catalytic Direct Amidation: A promising avenue is the development of direct catalytic amidation processes that couple 3-chlorophenylpropanoic acid with an acetamido source, or 2-amino-3-(3-chlorophenyl)propanoic acid with an acetylating agent, using catalysts instead of stoichiometric activating agents. catalyticamidation.infosciengine.com This approach minimizes waste, as the only byproduct is water. mdpi.com Research into novel catalysts, such as those based on boron mdpi.com or transition metals, could lead to milder reaction conditions and broader substrate scope. nih.gov

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign route. nih.gov The use of enzymes like lipases or aminoacylases could enable the enantioselective synthesis of specific stereoisomers of the target compound under mild, aqueous conditions. nih.govuni-duesseldorf.de Exploring novel enzymes and reaction media could enhance yields and make this approach viable for larger-scale production. bbwpublisher.com

Chemo-enzymatic Methods: Combining the advantages of chemical and enzymatic synthesis provides a powerful strategy. bbwpublisher.com A potential chemo-enzymatic route could involve the chemical synthesis of a key precursor followed by an enzymatic step to introduce the acetamido group with high stereoselectivity.

Synthesis StrategyPotential AdvantageKey Research Focus
Catalytic Direct AmidationHigh atom economy, reduced wasteDevelopment of novel boron- or metal-based catalysts
Enzymatic SynthesisHigh selectivity, green conditionsDiscovery and engineering of suitable enzymes (e.g., lipases)
Chemo-enzymatic MethodsCombines efficiency and selectivityDesign of integrated multi-step synthesis pathways

Investigation of Unconventional Reactivity Patterns and Chemical Transformations

Beyond its synthesis, the reactivity of this compound is an area with significant potential for discovery. Understanding and exploiting its chemical behavior can lead to the creation of novel molecular architectures with unique properties.

C-H Bond Functionalization: The phenyl ring of the molecule presents multiple C-H bonds that are traditionally considered inert. Modern synthetic methods, however, allow for the direct functionalization of these bonds. rsc.org Future research could explore the regioselective C-H activation of the chlorophenyl ring to introduce new substituents. nih.gov For example, palladium-catalyzed C-H halogenation could be employed to create di- or tri-halogenated analogues, which could serve as valuable building blocks in medicinal chemistry and materials science. nih.gov

Reactivity under Oxidative Stress: N-acetylated amino acids, such as N-acetylcysteine (NAC), are known to play roles in mitigating oxidative stress. acs.orgnih.gov Investigating the behavior of this compound under conditions of oxidative stress could reveal interesting reactivity patterns. plos.org Studies could explore its potential as an antioxidant or its degradation pathways in the presence of reactive oxygen species (ROS), providing insights into its stability and potential biological interactions. frontiersin.orgnih.gov

Photocatalysis: The use of light to drive chemical reactions offers unique opportunities for novel transformations. Exploring the photocatalytic reactivity of the molecule could lead to unconventional bond formations and functionalizations that are not accessible through traditional thermal methods.

Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry provides powerful tools to predict molecular properties and guide the design of new compounds, saving significant time and resources in the laboratory.

Property Prediction: Advanced computational models can be used to accurately predict a range of physicochemical properties for this compound and its virtual derivatives. Methods based on density functional theory (DFT) and ab initio molecular dynamics can be employed to predict acid dissociation constants (pKa), which is crucial for understanding its behavior in biological systems. mdpi.comacs.orgnih.gov Machine learning models trained on quantum mechanical representations could also offer rapid and accurate pKa predictions. nih.gov Molecular dynamics simulations can be used to study its conformational landscape and interactions with solvents or biological macromolecules, such as its potential to permeate cell membranes. figshare.com

De Novo Design: The core structure of this compound can serve as a scaffold for the de novo design of molecules with specific functions, such as enzyme inhibitors. acs.org By using structure-based design approaches, libraries of virtual compounds can be generated and screened in silico against biological targets. nih.gov Reinforcement learning and other artificial intelligence techniques can be coupled with 3D generative models to build novel candidate molecules atom-by-atom within a target's binding pocket, optimizing for properties like binding affinity and synthetic accessibility. arxiv.orgopenreview.net

Computational MethodResearch ApplicationPredicted/Designed Outcome
DFT / Ab Initio MDPhysicochemical Property PredictionpKa values, solvation free energy
Molecular DynamicsSimulation of Molecular BehaviorMembrane permeability, conformational stability
De Novo Design (AI/ML)Targeted Drug DiscoveryNovel enzyme inhibitors with high binding affinity

Exploration of Self-Assembly and Nanostructure Formation from this compound Derivatives

The self-assembly of small molecules into well-defined nanostructures is a rapidly growing field with applications in biomaterials, drug delivery, and nanotechnology. beilstein-journals.orgmdpi.com Phenylalanine and its derivatives are particularly well-known for their ability to self-assemble into a variety of nanostructures, including fibers, tubes, and hydrogels. nih.govtau.ac.il

Influence of Halogenation: The presence of a chlorine atom on the phenyl ring is expected to significantly influence the self-assembly behavior of the molecule. rsc.org Halogenation can affect intermolecular interactions, such as π-π stacking and hydrophobic interactions, which are critical drivers of self-assembly. nih.gov Systematic studies on how the position and nature of the halogen affect the resulting nanostructures could lead to materials with tailored properties. nih.gov For instance, halogenation has been shown to impact the morphology and viscoelastic properties of hydrogels formed from Fmoc-phenylalanine derivatives. rsc.orgacs.org

Hydrogel Formation: Derivatives of this compound could be designed to act as low molecular weight gelators. By modifying the carboxylic acid or amide functionalities, it may be possible to tune the balance of hydrophobic and hydrophilic interactions to promote the formation of fibrous networks that can entrap water, forming hydrogels. acs.orgresearchgate.net N-acetylated amino acids have been incorporated into hydrogel structures for various biomedical applications. nih.govacs.org These materials could have potential uses in cell culture and as scaffolds for tissue engineering.

Controlled Nanostructure Morphologies: By carefully controlling the self-assembly conditions (e.g., solvent, pH, temperature) and the molecular structure of the derivatives, it may be possible to direct the formation of specific nanostructures, such as nanotubes or nanoribbons. The chirality of the amino acid core can also play a crucial role in determining the morphology of the resulting assemblies. acs.orgupc.edu Molecular dynamics simulations could be employed to understand the fundamental principles governing the self-assembly process at the atomic level. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-acetamido-3-(3-chlorophenyl)propanoic acid, and how can reaction yields be optimized?

  • Methodology : Start with a substituted phenylpropanoic acid backbone, introducing the chlorophenyl group via Friedel-Crafts alkylation or coupling reactions. For the acetamido moiety, employ acetylation of a primary amine intermediate under mild conditions (e.g., acetic anhydride in basic media). Optimize yields by controlling reaction temperature (60–80°C) and using catalysts like DMAP. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Validation : Monitor progress via TLC and confirm structure using 1^1H/13^{13}C NMR and FTIR for characteristic peaks (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. How can researchers achieve >95% purity during purification, and what analytical techniques validate purity?

  • Purification : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA). For crystalline products, recrystallize from ethanol/water mixtures.
  • Validation : Purity is confirmed via HPLC (retention time consistency) and mass spectrometry (exact mass: [M+H]+^+ calculated for C11_{11}H11_{11}ClNO3_3: 240.04; observed: 240.05) .

Q. What solvent systems are optimal for solubility studies, and how should stock solutions be prepared for in vitro assays?

  • Solubility : Test in DMSO (up to 50 mM), PBS (pH 7.4), and ethanol. For low aqueous solubility, use co-solvents like PEG-300 (10–20% v/v).
  • Preparation : Dissolve in DMSO (10 mM stock), aliquot, and store at -80°C. Avoid freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity be confirmed, and what chiral resolution methods are effective for this compound?

  • Chiral Analysis : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (80:20) at 1 mL/min. Compare retention times with racemic mixtures or commercially available enantiopure standards (e.g., (S)-isomer in ) .
  • Circular Dichroism (CD) : Validate by observing Cotton effects at 220–250 nm, correlating with the (R)- or (S)-configuration .

Q. What stability challenges arise under physiological conditions, and how can degradation pathways be mitigated?

  • Stability Issues : Hydrolysis of the acetamido group at high pH (>9) or elevated temperatures (>40°C). Photodegradation under UV light.
  • Mitigation : Store lyophilized powder at -80°C. Use buffered solutions (pH 6–7) for in vitro studies and protect from light .

Q. How does the 3-chlorophenyl substituent influence biological activity compared to its 4-chloro analog?

  • SAR Insights : The 3-chloro position may enhance steric hindrance, reducing binding to off-target receptors. Compare pharmacokinetic profiles (e.g., logP, plasma protein binding) using computational modeling (e.g., molecular docking) and in vitro assays (e.g., cytochrome P450 inhibition) .

Q. What strategies resolve contradictions in metabolic data, such as unexpected Phase I/II metabolites?

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Look for glutathione adducts (m/z +305) or hydroxylated derivatives. Cross-validate with synthetic standards .

Retrosynthesis Analysis

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2-acetamido-3-(3-chlorophenyl)propanoic acid
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2-acetamido-3-(3-chlorophenyl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.